

## Application Notes and Protocols for Aplaviroc Administration in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Aplaviroc** (also known as AK602, ONO-4128, and GW873140) is a potent, non-competitive allosteric antagonist of the C-C chemokine receptor 5 (CCR5).[1] CCR5 is a critical co-receptor for the entry of R5-tropic strains of the human immunodeficiency virus (HIV-1) into host cells. While the clinical development of **Aplaviroc** was halted due to concerns of hepatotoxicity in human trials, its mechanism of action and preclinical data remain of interest for HIV research and the development of other CCR5 antagonists.[2][3]

An important consideration for in vivo studies is the species specificity of **Aplaviroc**. Preclinical studies have shown that **Aplaviroc** binds with high affinity to human and macaque CCR5 but not to the CCR5 of other species, including mice. This necessitates the use of humanized murine models, which are immunodeficient mice engrafted with human immune cells or tissues, to evaluate the efficacy of **Aplaviroc** in a small animal model.

This document provides detailed application notes and protocols for the administration of **Aplaviroc** in a humanized mouse model, based on published preclinical research. The provided protocols and data are intended to serve as a guide for researchers designing in vivo studies to evaluate **Aplaviroc** or similar CCR5 antagonists.

## **Data Presentation**



Table 1: In Vivo Efficacy of Aplaviroc in HIV-1 Infected bu-PBMC-NOG Mice

| Treatment<br>Group | Mean Human<br>CD4+/CD8+<br>Ratio (Day 16<br>post-infection) | Mean Plasma<br>HIV-1 RNA<br>(copies/mL)<br>(Day 16 post-<br>infection) | Mean Serum p24 Levels (pg/mL) (Day 16 post- infection) | Mean Proviral DNA (copies/10^6 human CD4+ cells) (Day 16 post-infection) |
|--------------------|-------------------------------------------------------------|------------------------------------------------------------------------|--------------------------------------------------------|--------------------------------------------------------------------------|
| Saline (Control)   | 0.1                                                         | ~1 x 10^6                                                              | >3000                                                  | ~1 x 10^5                                                                |
| Aplaviroc          | 0.92                                                        | 1.27 x 10^3                                                            | <50                                                    | ~1 x 10^2                                                                |
| Uninfected         | 1.0                                                         | Not Applicable                                                         | Not Applicable                                         | Not Applicable                                                           |

Data extracted from Nakata et al., 2005.[4]

## **Experimental Protocols**

Protocol 1: Establishment of a Humanized Peripheral Blood Mononuclear Cell (PBMC) Non-obese Diabetic/Severe Combined Immunodeficiency (NOD/SCID) Interleukin-2 Receptor Gamma Chain Knocked-out (NOG) Mouse Model for HIV-1 Infection

This protocol describes the generation of a humanized mouse model susceptible to HIV-1 infection, which is essential for evaluating the in vivo efficacy of **Aplaviroc**.

#### Materials:

- Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) interleukin-2 receptor gamma chain knocked-out (NOG) mice.
- Human peripheral blood mononuclear cells (PBMCs).
- Phosphate-buffered saline (PBS), sterile.



• R5-tropic HIV-1 isolate (e.g., HIV-1JR-FL).

#### Procedure:

- Preparation of Human PBMCs:
  - Isolate human PBMCs from healthy donors using Ficoll-Paque density gradient centrifugation.
  - Wash the isolated PBMCs twice with sterile PBS.
  - Resuspend the cells in sterile PBS at a concentration of 5 x 10<sup>7</sup> cells/mL.
- Transplantation of Human PBMCs into NOG Mice:
  - Administer 0.2 mL of the human PBMC suspension (1 x 10<sup>7</sup> cells) intraperitoneally to each NOG mouse.
  - Monitor the mice for signs of graft-versus-host disease (GVHD).
- HIV-1 Infection of Humanized Mice:
  - One day after PBMC transplantation, inoculate the mice intraperitoneally with an R5-tropic HIV-1 isolate (e.g., 100 TCID50 of HIV-1JR-FL).

# Protocol 2: Administration of Aplaviroc in HIV-1 Infected hu-PBMC-NOG Mice

This protocol details the preparation and administration of **Aplaviroc** to the established HIV-1 infected humanized mouse model.

#### Materials:

- Aplaviroc (AK602/ONO-4128/GW873140).
- Vehicle for administration (e.g., saline).
- HIV-1 infected hu-PBMC-NOG mice (from Protocol 1).



#### Procedure:

#### Preparation of Aplaviroc Solution:

- Note: The specific formulation and dosage of **Aplaviroc** administered in the Nakata et al. (2005) study are not publicly detailed. Researchers should perform dose-ranging studies to determine the optimal dose. Based on in vitro potency, a starting point for in vivo studies could be in the range of 1-10 mg/kg.
- Prepare a stock solution of **Aplaviroc** in a suitable solvent and dilute to the final desired concentration with the chosen vehicle (e.g., saline). The final solution should be sterilefiltered.

#### Administration of Aplaviroc:

- One day after HIV-1 inoculation, begin administration of Aplaviroc to the treatment group of mice.
- The route of administration in the key preclinical study is not explicitly stated. Oral gavage or intraperitoneal injection are common routes for small molecule inhibitors in murine models.
- Administer the prepared **Aplaviroc** solution to the mice at the predetermined dosage and frequency. For a proof-of-concept study, daily administration is recommended.
- Administer an equal volume of the vehicle (e.g., saline) to the control group of mice following the same schedule.

#### Monitoring and Sample Collection:

- Monitor the health of the mice daily.
- Collect peripheral blood samples at regular intervals (e.g., weekly) to monitor human
   CD4+ and CD8+ T cell counts by flow cytometry.
- Separate plasma from blood samples to quantify HIV-1 RNA levels using a validated assay (e.g., RT-qPCR).



 At the end of the study (e.g., day 16 post-infection), euthanize the mice and collect blood for serum p24 analysis and tissues for proviral DNA analysis.

## **Visualizations**



Click to download full resolution via product page

Caption: CCR5 signaling pathway and **Aplaviroc**'s mechanism of action.





Click to download full resolution via product page

Caption: Experimental workflow for evaluating **Aplaviroc** in a humanized mouse model.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. New approaches in the treatment of HIV/AIDS focus on maraviroc and other CCR5 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140) PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatotoxicity observed in clinical trials of aplaviroc (GW873140) PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent anti-R5 human immunodeficiency virus type 1 effects of a CCR5 antagonist, AK602/ONO4128/GW873140, in a novel human peripheral blood mononuclear cell nonobese diabetic-SCID, interleukin-2 receptor gamma-chain-knocked-out AIDS mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Aplaviroc Administration in Murine Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606186#aplaviroc-administration-in-murine-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com